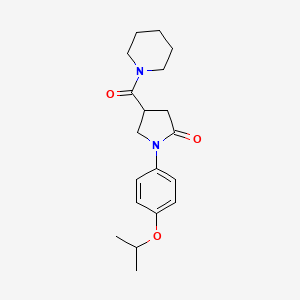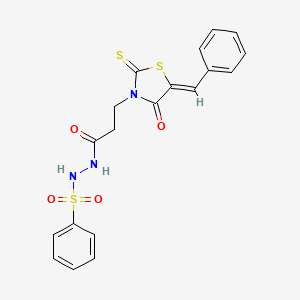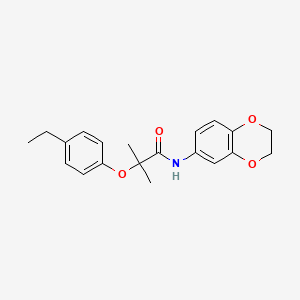
4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one
Overview
Description
4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonylating agent under controlled conditions.
Coupling with 4-propan-2-yloxyphenyl Group: The intermediate is then reacted with 4-propan-2-yloxyphenyl bromide in the presence of a base to form the desired product.
Cyclization to Form Pyrrolidin-2-one: The final step involves cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one: Lacks the propan-2-yloxy group, which may affect its biological activity.
4-(Piperidine-1-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical properties.
Uniqueness
4-(Piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(piperidine-1-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14(2)24-17-8-6-16(7-9-17)21-13-15(12-18(21)22)19(23)20-10-4-3-5-11-20/h6-9,14-15H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBWGBLPDYSQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(biphenyl-2-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4813980.png)
![N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4813982.png)
![[5-Chloro-2-(6-chloro-4-phenyl-quinolin-2-ylamino)-phenyl]-phenyl-methanone](/img/structure/B4813984.png)
![3-cyclopropyl-6-(4-fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4813990.png)
![3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B4813995.png)
![4-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4814017.png)
![2-(2-METHOXYPHENYL)-8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4814027.png)


![ethyl 2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4814034.png)
![2-(4-ETHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4814038.png)

![4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4814064.png)
![2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4814066.png)
